molecular formula C16H15ClO2 B2432387 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone CAS No. 338400-71-8

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Cat. No. B2432387
CAS RN: 338400-71-8
M. Wt: 274.74
InChI Key: VCVRYRKRFGATSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, also known as 4-chloro-2,3-dimethylphenoxyethanone, is an organic compound used in a variety of laboratory experiments. It is a white crystalline solid with a melting point of 72-75 °C and a boiling point of 280-282 °C. 4-chloro-2,3-dimethylphenoxyethanone is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of other compounds such as dyes, fragrances, and other organic compounds.

Scientific Research Applications

These applications highlight the diverse roles of clofibrate in lipid metabolism, inflammation, cancer, diabetes, and neuroprotection. Keep in mind that further research is needed to fully understand its mechanisms and clinical implications . If you’d like more detailed information on any specific area, feel free to ask!

properties

IUPAC Name

1-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-11-4-3-5-16(12(11)2)19-10-15(18)13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVRYRKRFGATSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.